An In-Depth Technical Guide to 5,7-Dichloro-1-benzofuran-2-carbonyl chloride
An In-Depth Technical Guide to 5,7-Dichloro-1-benzofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7-dichloro-1-benzofuran-2-carbonyl chloride, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this acyl chloride is not prominently documented, its precursor, 5,7-Dichlorobenzofuran-2-carboxylic acid, is identified by CAS Number 50635-20-6 [1]. The parent scaffold, Benzofuran-2-carbonyl chloride, is registered under CAS Number 41717-28-6 . This document will delve into the synthesis, physicochemical properties, reactivity, and potential applications of the title compound, providing field-proven insights for its utilization in research and development.
The benzofuran moiety is a prominent scaffold in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of substituents, such as the dichloro pattern at the 5 and 7 positions, can significantly modulate the electronic properties and biological activity of the core structure, making this compound a valuable intermediate for creating novel chemical entities.[4][5]
Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | - |
| Molecular Formula | C₉H₃Cl₃O₂ | Calculated |
| Molecular Weight | 249.48 g/mol | Calculated |
| CAS Number | Not assigned (Precursor acid: 50635-20-6) | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols) | Inferred |
| Moisture Sensitivity | High; will hydrolyze to the corresponding carboxylic acid | General knowledge of acyl chlorides |
Synthesis and Workflow
The synthesis of 5,7-dichloro-1-benzofuran-2-carbonyl chloride is logically approached as a two-stage process: first, the construction of the benzofuran core to form the precursor carboxylic acid, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.
Part 1: Synthesis of 5,7-Dichlorobenzofuran-2-carboxylic acid (CAS: 50635-20-6)
The synthesis of the precursor acid can be achieved through the cyclization of an appropriately substituted phenol. A common and effective method involves the reaction of a substituted salicylaldehyde with an ethyl haloacetate followed by saponification and cyclization. The literature describes the synthesis of various substituted benzofuran-2-carboxylic acids, including the 5,7-dichloro derivative.[6][7]
The general synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for the precursor acid.
Experimental Protocol: Synthesis of 5,7-Dichlorobenzofuran-2-carboxylic acid
-
Williamson Ether Synthesis: To a solution of 3,5-dichlorosalicylaldehyde (1.0 eq) in a dry polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting aldehyde is consumed.
-
Cyclization and Saponification: Cool the reaction mixture and then heat with an aqueous solution of a strong base (e.g., NaOH or KOH) to facilitate both intramolecular cyclization (Perkin-like condensation) and saponification of the ester.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5,7-Dichlorobenzofuran-2-carboxylic acid. Further purification can be achieved by recrystallization.
Part 2: Conversion to 5,7-Dichloro-1-benzofuran-2-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.[8][9][10] The use of thionyl chloride is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[11]
Caption: Conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Acyl Chloride Formation
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly oven-dried.
-
Reaction: Charge the flask with 5,7-Dichlorobenzofuran-2-carboxylic acid (1.0 eq) and suspend it in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of freshly distilled thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux (typically 40-80 °C depending on the solvent) until the evolution of gas ceases and the solid carboxylic acid has completely dissolved.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5,7-dichloro-1-benzofuran-2-carbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation under high vacuum, though care must be taken to avoid thermal decomposition.[12]
Reactivity and Synthetic Utility
5,7-Dichloro-1-benzofuran-2-carbonyl chloride is a highly reactive electrophile, making it an excellent acylating agent. The primary site of reactivity is the carbonyl carbon of the acyl chloride group.
Key Reactions:
-
Amide Formation: Reacts readily with primary or secondary amines to form the corresponding amides. This is one of the most common applications for acyl chlorides in drug discovery.
-
Ester Formation: Reacts with alcohols to form esters. The reaction is often catalyzed by a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Friedel-Crafts Acylation: Can be used to acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[13]
The two chlorine atoms on the benzofuran ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they also make the ring more susceptible to nucleophilic aromatic substitution under certain conditions.
Caption: Key acylation reactions of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2][4] Halogenated derivatives are of particular interest as the halogens can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.
-
Anticancer Agents: Many substituted benzofurans have demonstrated potent cytotoxic activity against various cancer cell lines.[4][14] 5,7-Dichloro-1-benzofuran-2-carbonyl chloride can serve as a starting point for synthesizing novel benzofuran-2-carboxamides, a class of compounds known for their anticancer potential.[15]
-
Antimicrobial Agents: The benzofuran nucleus is present in compounds with antibacterial and antifungal properties.[2][14]
-
Enzyme Inhibitors: Benzofuran derivatives have been developed as inhibitors for various enzymes, making them relevant for a wide range of therapeutic areas.[3]
The title compound allows for the rapid diversification of the C-2 position, enabling the construction of large libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As a reactive acyl chloride, 5,7-dichloro-1-benzofuran-2-carbonyl chloride must be handled with appropriate caution.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[12]
-
Moisture Sensitive: Reacts violently with water, releasing corrosive hydrogen chloride gas.
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.
-
-
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat and chemical-resistant apron.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles and a face shield.
-
-
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Avoid inhalation of dust or vapors.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, alcohols, amines, and strong bases.
-
A corrosives-compatible cabinet is recommended.
-
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
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Clark, J. (2023). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
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Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. [Link]
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Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]
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Wikipedia. Substituted benzofuran. [Link]
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Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]
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ChemistNATE. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]
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Ahmad, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Organic Chemistry Tutor. (Date not available). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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S. K. S. Al-Khafaji, et al. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed. [Link]
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Unsal-Tan, O., et al. (Date not available). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC. [Link]
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Iannazzo, D., et al. (Date not available). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
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Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
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Zawadzka, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
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De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. [Link]
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Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
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